molecular formula C4H6NNaO3S B3041767 Sodium 3-Cyanopropane-1-sulfonate CAS No. 35880-67-2

Sodium 3-Cyanopropane-1-sulfonate

Cat. No.: B3041767
CAS No.: 35880-67-2
M. Wt: 171.15 g/mol
InChI Key: HFFHSQIXUBWHQS-UHFFFAOYSA-M
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Description

Sodium 3-Cyanopropane-1-sulfonate: is an organosulfur compound with the molecular formula C4H6NNaO3S . It is commonly used in various chemical and industrial applications due to its unique properties. The compound is characterized by the presence of a sulfonate group and a nitrile group, making it a versatile reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 3-Cyanopropane-1-sulfonate can be synthesized through the reaction of 3-chloropropane-1-sulfonic acid with sodium cyanide. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the complete conversion of the reactants to the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reactants and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-Cyanopropane-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include sulfonate esters and sulfonamides.

    Addition Reactions: Products include nitrile adducts.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

Chemistry: Sodium 3-Cyanopropane-1-sulfonate is used as a building block in organic synthesis, particularly in the synthesis of sulfonate esters and sulfonamides. It is also used in the preparation of various organosulfur compounds .

Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce sulfonate groups into peptides and proteins, which can alter their properties and functions .

Medicine: Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of pharmaceutical compounds .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an additive in various formulations. It is also used in the manufacture of dyes and pigments .

Mechanism of Action

The mechanism of action of Sodium 3-Cyanopropane-1-sulfonate involves its ability to participate in nucleophilic substitution and addition reactions. The sulfonate group acts as a leaving group in substitution reactions, while the nitrile group can act as an electrophile in addition reactions. These properties enable the compound to modify other molecules and participate in various chemical transformations .

Comparison with Similar Compounds

Uniqueness: Sodium 3-Cyanopropane-1-sulfonate is unique due to the presence of both a sulfonate group and a nitrile group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile reagent in organic synthesis and industrial applications .

Properties

IUPAC Name

sodium;3-cyanopropane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3S.Na/c5-3-1-2-4-9(6,7)8;/h1-2,4H2,(H,6,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFHSQIXUBWHQS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)CS(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6NNaO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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